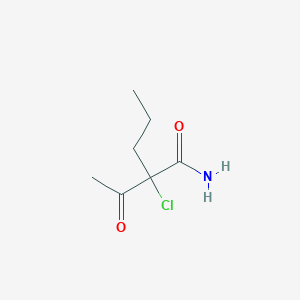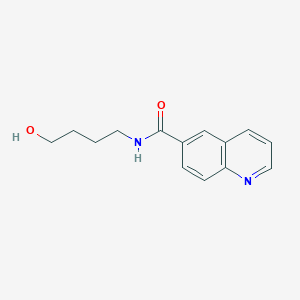
N-(4-hydroxybutyl)quinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxybutyl)quinoline-6-carboxamide is a chemical compound that belongs to the quinoline carboxamide family This compound is characterized by the presence of a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxybutyl)quinoline-6-carboxamide typically involves the reaction of quinoline-6-carboxylic acid with 4-hydroxybutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxybutyl)quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents such as N-bromosuccinimide (NBS) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxybutyl group may yield a quinoline-6-carboxamide derivative with a carbonyl group, while substitution reactions may yield halogenated quinoline derivatives .
Scientific Research Applications
N-(4-hydroxybutyl)quinoline-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxybutyl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to down-regulate Bcl-2 and up-regulate BAX and Caspase-3, leading to apoptosis (programmed cell death) in cancer cells . Additionally, it may inhibit the activity of Pim-1 kinase, thereby disrupting cell survival and proliferation pathways .
Comparison with Similar Compounds
N-(4-hydroxybutyl)quinoline-6-carboxamide can be compared with other quinoline carboxamide derivatives, such as:
4-hydroxy-N-(4-hydroxyphenyl)quinoline-2-carboxamide: Known for its efficiency in CO2 hydrogenation.
N-phenyl isoquinoline-1-carboxamide: Exhibits high catalytic activity in formic acid dehydrogenation.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-(4-hydroxybutyl)quinoline-6-carboxamide |
InChI |
InChI=1S/C14H16N2O2/c17-9-2-1-7-16-14(18)12-5-6-13-11(10-12)4-3-8-15-13/h3-6,8,10,17H,1-2,7,9H2,(H,16,18) |
InChI Key |
RKAIDSSGAQROHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NCCCCO)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)
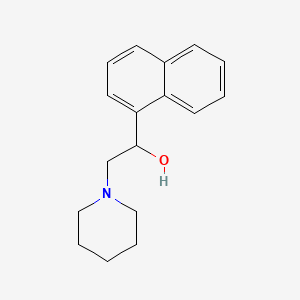
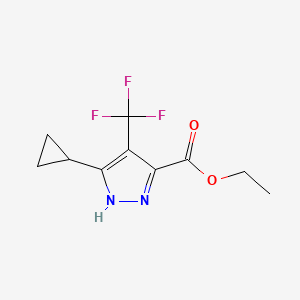
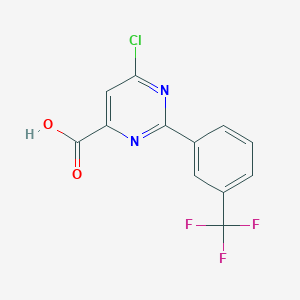
![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)
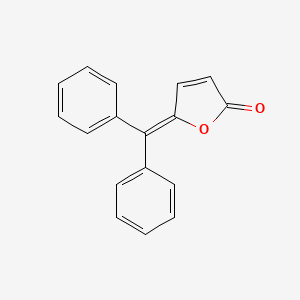
![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)
![Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)

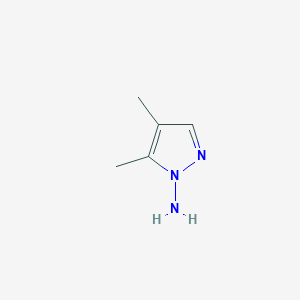
![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)

